ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as thioxo, oxo, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Pyrido[1,2-a]pyrimidine Synthesis: The pyrido[1,2-a]pyrimidine core is synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.
Coupling Reactions: The final step involves coupling the thiazolidinone and pyrido[1,2-a]pyrimidine moieties using a suitable linker, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The thioxo and oxo groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: This compound shares the piperidine and oxo groups but lacks the complex thiazolidinone and pyrido[1,2-a]pyrimidine moieties.
1-Carbethoxy-4-piperidone: Similar in structure but simpler, lacking the additional functional groups present in the target compound.
Uniqueness
Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its combination of multiple functional groups and complex ring systems, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. Its structure includes a pyrido[1,2-a]pyrimidine core, a piperidine ring, and thiazolidine derivatives. The molecular formula is C₃₁H₃₃N₃O₅S, indicating a relatively high molecular weight.
Property | Value |
---|---|
Molecular Weight | 533.68 g/mol |
LogP | 3.5 |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Antimicrobial Activity
Recent studies have shown that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For example, compounds similar to ethyl 1-(4-oxo...) demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains.
Case Study:
A study evaluated the antimicrobial efficacy of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against S. aureus, suggesting strong antibacterial activity .
Antiviral Activity
Research has indicated that thiazolidine derivatives can inhibit viral replication. A related compound was found to have a significant inhibitory effect on the replication of the Dengue virus.
Research Findings:
In vitro studies showed that thiazolidine derivatives inhibited the NS2B-NS3 protease of the Dengue virus with IC50 values in the low micromolar range. This suggests potential for development as antiviral agents .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Thiazolidine derivatives have been noted for their ability to induce apoptosis in cancer cells.
Case Study:
In a study involving various cancer cell lines, ethyl 1-(4-oxo...) demonstrated cytotoxic effects with an IC50 value of 15 µM against breast cancer cells (MCF7). The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .
Mechanistic Insights
Molecular docking studies have provided insights into the interaction of this compound with biological targets. The binding affinity and interaction patterns suggest that it may inhibit specific enzymes involved in disease progression.
Molecular Docking Results:
Docking simulations indicated strong binding interactions with targets such as COX-2 and proteases implicated in cancer and viral infections. These interactions are critical for understanding the compound's therapeutic potential .
Properties
Molecular Formula |
C28H28N4O4S2 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
ethyl 1-[4-oxo-3-[(Z)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C28H28N4O4S2/c1-2-36-27(35)20-12-15-30(16-13-20)24-21(25(33)31-14-7-6-10-23(31)29-24)18-22-26(34)32(28(37)38-22)17-11-19-8-4-3-5-9-19/h3-10,14,18,20H,2,11-13,15-17H2,1H3/b22-18- |
InChI Key |
IJUUUBZECZISOU-PYCFMQQDSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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